Liquiritigenin Liquiritigenin Liquiritigenin is a dihydroxyflavanone compound having the two hydroxy substituents at the 4'- and 7-positions. Isolated from the root of Glycyrrhizae uralensis, it is a selective agonist for oestrogen receptor beta. It has a role as a hormone agonist and a plant metabolite.
5-deoxyflavanone is a solid. This compound belongs to the flavanones. These are compounds containing a flavan-3-one moiety, whose structure is characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3.
Brand Name: Vulcanchem
CAS No.: 578-86-9
VCID: VC0191719
InChI: InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2/t14-/m0/s1
SMILES: O=C1C[C@@H](C2=CC=C(O)C=C2)OC3=CC(O)=CC=C13
Molecular Formula: C15H12O4
Molecular Weight: 256.25 g/mol

Liquiritigenin

CAS No.: 578-86-9

Natural Products

VCID: VC0191719

Molecular Formula: C15H12O4

Molecular Weight: 256.25 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Liquiritigenin - 578-86-9

CAS No. 578-86-9
Product Name Liquiritigenin
Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
IUPAC Name (2S)-7-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2/t14-/m0/s1
Standard InChIKey FURUXTVZLHCCNA-AWEZNQCLSA-N
Isomeric SMILES C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O
SMILES O=C1C[C@@H](C2=CC=C(O)C=C2)OC3=CC(O)=CC=C13
Canonical SMILES C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O
Appearance Solid powder
Description Liquiritigenin is a dihydroxyflavanone compound having the two hydroxy substituents at the 4'- and 7-positions. Isolated from the root of Glycyrrhizae uralensis, it is a selective agonist for oestrogen receptor beta. It has a role as a hormone agonist and a plant metabolite.
5-deoxyflavanone is a solid. This compound belongs to the flavanones. These are compounds containing a flavan-3-one moiety, whose structure is characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Liquiritigenin; MF101; MF 101; MF-101; Menerba;
Reference 1: Min JK, Lee CH, Jang SE, Park JW, Lim SJ, Kim DH, Bae H, Kim HJ, Cha JM. Amelioration of trinitrobenzene sulfonic acid-induced colitis in mice by liquiritigenin. J Gastroenterol Hepatol. 2015 May;30(5):858-65. doi: 10.1111/jgh.12812. PubMed PMID: 25311527.
2: Choi EM, Suh KS, Lee YS. Liquiritigenin restores osteoblast damage through regulating oxidative stress and mitochondrial dysfunction. Phytother Res. 2014 Jun;28(6):880-6. doi: 10.1002/ptr.5071. Epub 2013 Oct 3. PubMed PMID: 24123597.
3: Suh KS, Rhee SY, Kim YS, Choi EM. Protective effect of liquiritigenin against methylglyoxal cytotoxicity in osteoblastic MC3T3-E1 cells. Food Funct. 2014 Jul 25;5(7):1432-40. doi: 10.1039/c4fo00127c. PubMed PMID: 24789098.
4: Chen L, Chen W, Qian X, Fang Y, Zhu N. Liquiritigenin alleviates mechanical and cold hyperalgesia in a rat neuropathic pain model. Sci Rep. 2014 Jul 14;4:5676. doi: 10.1038/srep05676. PubMed PMID: 25022218; PubMed Central PMCID: PMC4097342.
5: Uchino K, Okamoto K, Sakai E, Yoneshima E, Iwatake M, Fukuma Y, Nishishita K, Tsukuba T. Dual Effects of Liquiritigenin on the Proliferation of Bone Cells: Promotion of Osteoblast Differentiation and Inhibition of Osteoclast Differentiation. Phytother Res. 2015 Nov;29(11):1714-21. doi: 10.1002/ptr.5416. Epub 2015 Jul 14. PubMed PMID: 26172226.
6: Hongyan L, Suling W, Weina Z, Yajie Z, Jie R. Antihyperuricemic effect of liquiritigenin in potassium oxonate-induced hyperuricemic rats. Biomed Pharmacother. 2016 Dec;84:1930-1936. doi: 10.1016/j.biopha.2016.11.009. Epub 2016 Nov 15. PubMed PMID: 27863839.
7: Wu W, Xia Q, Luo RJ, Lin ZQ, Xue P. In vitro Study of the Antagonistic Effect of Low-dose Liquiritigenin on Gemcitabine-induced Capillary Leak Syndrome in Pancreatic Adenocarcinoma via Inhibiting ROS- Mediated Signalling Pathways. Asian Pac J Cancer Prev. 2015;16(10):4369-76. PubMed PMID: 26028101.
8: Su Q, Tao W, Huang H, Du Y, Chu X, Chen G. Protective effect of liquiritigenin on depressive-like behavior in mice after lipopolysaccharide administration. Psychiatry Res. 2016 Jun 30;240:131-136. doi: 10.1016/j.psychres.2016.04.002. Epub 2016 Apr 14. PubMed PMID: 27107388.
9: Sayre CL, Hopkins M, Takemoto JK, Davies NM. Chiral analytical method development of liquiritigenin with application to a pharmacokinetic study. Biomed Chromatogr. 2013 Mar;27(3):404-6. doi: 10.1002/bmc.2787. Epub 2012 Jul 20. PubMed PMID: 22815238; PubMed Central PMCID: PMC4237312.
10: Tao W, Dong Y, Su Q, Wang H, Chen Y, Xue W, Chen C, Xia B, Duan J, Chen G. Liquiritigenin reverses depression-like behavior in unpredictable chronic mild stress-induced mice by regulating PI3K/Akt/mTOR mediated BDNF/TrkB pathway. Behav Brain Res. 2016 Jul 15;308:177-86. doi: 10.1016/j.bbr.2016.04.039. Epub 2016 Apr 22. PubMed PMID: 27113683.
11: Zeng HJ, Yang R, You J, Qu LB, Sun YJ. Spectroscopic and Docking Studies on the Binding of Liquiritigenin with Hyaluronidase for Antiallergic Mechanism. Scientifica (Cairo). 2016;2016:9178097. doi: 10.1155/2016/9178097. Epub 2016 May 26. PubMed PMID: 27313960; PubMed Central PMCID: PMC4899609.
12: Alrushaid S, Davies NM, Martinez SE, Sayre CL. Pharmacological characterization of liquiritigenin, a chiral flavonoid in licorice. Res Pharm Sci. 2016 Oct;11(5):355-365. PubMed PMID: 27920817; PubMed Central PMCID: PMC5122824.
13: Zhang Y, He Y, Yu H, Ma F, Wu J, Zhang X. Liquiritigenin Protects Rats from Carbon Tetrachloride Induced Hepatic Injury through PGC-1α Pathway. Evid Based Complement Alternat Med. 2015;2015:649568. doi: 10.1155/2015/649568. Epub 2015 Jun 25. PubMed PMID: 26199636; PubMed Central PMCID: PMC4496487.
14: Yang EJ, Park GH, Song KS. Neuroprotective effects of liquiritigenin isolated from licorice roots on glutamate-induced apoptosis in hippocampal neuronal cells. Neurotoxicology. 2013 Dec;39:114-23. doi: 10.1016/j.neuro.2013.08.012. Epub 2013 Sep 5. PubMed PMID: 24012889.
15: Kim SJ, Kwon SS, Jeon SH, Yu ER, Park SN. Enhanced skin delivery of liquiritigenin and liquiritin-loaded liposome-in-hydrogel complex system. Int J Cosmet Sci. 2014 Dec;36(6):553-60. doi: 10.1111/ics.12156. Epub 2014 Oct 20. PubMed PMID: 25074560.
16: Yu JY, Ha JY, Kim KM, Jung YS, Jung JC, Oh S. Anti-Inflammatory activities of licorice extract and its active compounds, glycyrrhizic acid, liquiritin and liquiritigenin, in BV2 cells and mice liver. Molecules. 2015 Jul 20;20(7):13041-54. doi: 10.3390/molecules200713041. PubMed PMID: 26205049.
17: Dai XH, Li HE, Lu CJ, Wang JF, Dong J, Wei JY, Zhang Y, Wang X, Tan W, Deng XM, Zhao SH, Zhang MJ. Liquiritigenin prevents Staphylococcus aureus-mediated lung cell injury via inhibiting the production of α-hemolysin. J Asian Nat Prod Res. 2013;15(4):390-9. doi: 10.1080/10286020.2013.771344. Epub 2013 Mar 6. PubMed PMID: 23464667.
18: Shi H, Wu Y, Wang Y, Zhou M, Yan S, Chen Z, Gu D, Cai Y. Liquiritigenin Potentiates the Inhibitory Effects of Cisplatin on Invasion and Metastasis Via Downregulation MMP-2/9 and PI3 K/AKT Signaling Pathway in B16F10 Melanoma Cells and Mice Model. Nutr Cancer. 2015;67(5):761-70. doi: 10.1080/01635581.2015.1037962. Epub 2015 May 15. PubMed PMID: 25978595.
19: Jo DS, Shin DW, Park SJ, Bae JE, Kim JB, Park NY, Kim JS, Oh JS, Shin JW, Cho DH. Attenuation of Aβ toxicity by promotion of mitochondrial fusion in neuroblastoma cells by liquiritigenin. Arch Pharm Res. 2016 Aug;39(8):1137-43. doi: 10.1007/s12272-016-0780-2. Epub 2016 Aug 12. Erratum in: Arch Pharm Res. 2016 Sep;39(9):1337. PubMed PMID: 27515055.
20: Wang D, Wong HK, Feng YB, Zhang ZJ. Liquiritigenin exhibits antitumour action in pituitary adenoma cells via Ras/ERKs and ROS-dependent mitochondrial signalling pathways. J Pharm Pharmacol. 2014 Mar;66(3):408-17. doi: 10.1111/jphp.12170. Epub 2013 Nov 6. PubMed PMID: 24491032.
PubChem Compound 114829
Last Modified Nov 11 2021
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